molecular formula C21H18N2O5S B3575876 4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N-phenylbenzamide

4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N-phenylbenzamide

Cat. No.: B3575876
M. Wt: 410.4 g/mol
InChI Key: NWNXMHPXDPMYEG-UHFFFAOYSA-N
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Description

The compound “4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N-phenylbenzamide” contains several functional groups including a benzodioxin, a sulfonyl group, an amine, and an amide . These functional groups suggest that this compound may have interesting chemical and biological properties.


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it likely involves the coupling of a benzodioxin with a sulfonyl chloride to form the sulfonyl group, followed by a reaction with an amine to form the amide .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzodioxin ring, a sulfonyl group, an amine, and an amide . The presence of these functional groups could lead to interesting intermolecular interactions and potentially useful chemical properties.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The sulfonyl group is typically quite stable but can undergo reactions with nucleophiles. The amide group can participate in a variety of reactions, including hydrolysis and condensation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the sulfonyl group could increase the compound’s polarity and solubility in polar solvents .

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. This could include investigating its biological activity, studying its reactivity, and developing methods for its synthesis .

Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S/c24-21(22-16-4-2-1-3-5-16)15-6-8-17(9-7-15)23-29(25,26)18-10-11-19-20(14-18)28-13-12-27-19/h1-11,14,23H,12-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNXMHPXDPMYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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